molecular formula C18H14N2OS B4404719 N-(3-cyano-4,5-dimethyl-2-thienyl)-2-naphthamide

N-(3-cyano-4,5-dimethyl-2-thienyl)-2-naphthamide

Cat. No. B4404719
M. Wt: 306.4 g/mol
InChI Key: XRXQBFTWVQVFRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-4,5-dimethyl-2-thienyl)-2-naphthamide, also known as DMNT, is a synthetic compound that has gained significant attention in the scientific community for its potential applications in drug discovery and development. DMNT is a member of the thienyl-naphthylamine family of compounds and has been shown to exhibit a range of pharmacological activities.

Scientific Research Applications

N-(3-cyano-4,5-dimethyl-2-thienyl)-2-naphthamide has been shown to exhibit a range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has shown promise as a scaffold for the development of novel drugs.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-naphthamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. This inhibition can lead to the prevention of cancer cell invasion and metastasis. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis (programmed cell death), and the inhibition of inflammation. Additionally, this compound has been shown to have a neuroprotective effect, which may be beneficial for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-naphthamide is that it is relatively easy to synthesize and purify, making it a cost-effective compound for use in lab experiments. Additionally, this compound has been shown to exhibit a range of pharmacological activities, making it a versatile compound for investigating various biological processes. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret results from lab experiments.

Future Directions

There are several future directions for N-(3-cyano-4,5-dimethyl-2-thienyl)-2-naphthamide research. One area of interest is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further investigation into the mechanism of action of this compound could lead to the development of more effective drugs. Finally, the use of this compound as a scaffold for the development of novel drugs could lead to the discovery of new pharmacological agents with unique properties.

properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS/c1-11-12(2)22-18(16(11)10-19)20-17(21)15-8-7-13-5-3-4-6-14(13)9-15/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXQBFTWVQVFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC3=CC=CC=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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